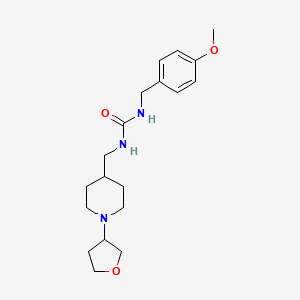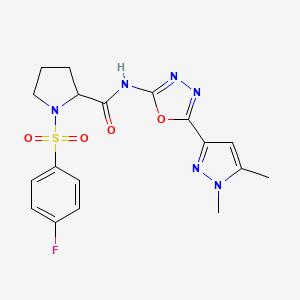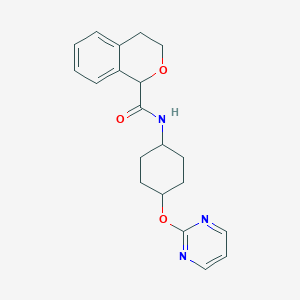![molecular formula C6H10N4 B2875538 [1-(Triazol-1-yl)cyclopropyl]methanamine CAS No. 2287331-50-2](/img/structure/B2875538.png)
[1-(Triazol-1-yl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(Triazol-1-yl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C6H10N4 . It contains a cyclopropyl group attached to a methanamine group, which is further linked to a triazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . The reaction conditions were optimized to afford the desired N-alkylated material in near-quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 . This indicates that the molecule contains a cyclopropyl group (C3H5) attached to a methanamine group (CH2NH2), which is further linked to a triazole ring (C2H2N3) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 138.17 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
Research involving [1-(Triazol-1-yl)cyclopropyl]methanamine derivatives has shown promise in the synthesis of new compounds with potential antibacterial and antifungal activities. For instance, a series of derivatives were synthesized and demonstrated moderate to very good activities against pathogenic strains, suggesting their potential as first-line drugs for bacterial and fungal infections (Thomas, Adhikari, & Shetty, 2010).
Catalyst for Chemical Reactions
This chemical structure has been utilized in the development of highly active catalysts for Huisgen 1,3-dipolar cycloadditions, showing outstanding catalytic activity under mild conditions and compatibility with various substrates. Such catalysts are instrumental in organic synthesis, enabling efficient and selective cycloaddition reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Anticancer Agent Development
In the realm of anticancer research, this compound derivatives have been explored for their potential as novel and potent cyclin-dependent kinase inhibitors. These compounds have shown significant inhibitory activities against CDK1 and CDK2, essential for cell cycle regulation, and have demonstrated promising in vitro and in vivo efficacy against various human cancer cell lines, marking them as potential leads for anticancer drug development (Lin et al., 2005).
Enantioselective Synthesis
Furthermore, this compound and related structures have been used in enantioselective synthesis, a crucial aspect of creating drugs with specific chiralities. These compounds have been employed in rhodium-catalyzed cyclopropanation reactions to produce boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, illustrating their utility in synthesizing compounds with precise stereochemical configurations (Miura, Nakamuro, Nikishima, & Murakami, 2016).
Interaction with DNA and Protein Targets
The interaction of triazolyl substituted derivatives with biological targets such as DNA and enzymes has been a subject of computational and experimental studies, providing insights into their mechanism of action at the molecular level. These interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents and for designing drugs with enhanced efficacy and selectivity (Luo et al., 2015).
Safety and Hazards
The safety information for “[1-(Triazol-1-yl)cyclopropyl]methanamine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .
Zukünftige Richtungen
The future directions for “[1-(Triazol-1-yl)cyclopropyl]methanamine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could also be a focus of future research .
Eigenschaften
IUPAC Name |
[1-(triazol-1-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCWZYBSTKKEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)





![(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2875465.png)




![[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2875474.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2875477.png)

